molecular formula C4H4BrClN2O B6174547 5-bromo-1,2-dihydropyrimidin-2-one hydrochloride CAS No. 154115-77-2

5-bromo-1,2-dihydropyrimidin-2-one hydrochloride

Cat. No.: B6174547
CAS No.: 154115-77-2
M. Wt: 211.4
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Description

5-bromo-1,2-dihydropyrimidin-2-one hydrochloride is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a bromine atom at the 5th position and a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,2-dihydropyrimidin-2-one hydrochloride typically involves the bromination of 1,2-dihydropyrimidin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,2-dihydropyrimidin-2-one hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution: Formation of 5-azido-1,2-dihydropyrimidin-2-one or 5-thiocyanato-1,2-dihydropyrimidin-2-one.

    Oxidation: Formation of 5-bromo-2-oxo-1,2-dihydropyrimidin-2-one.

    Reduction: Formation of 5-bromo-1,2,3,4-tetrahydropyrimidin-2-one.

Scientific Research Applications

5-bromo-1,2-dihydropyrimidin-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1,2-dihydropyrimidin-2-one hydrochloride
  • 5-fluoro-1,2-dihydropyrimidin-2-one hydrochloride
  • 5-iodo-1,2-dihydropyrimidin-2-one hydrochloride

Uniqueness

5-bromo-1,2-dihydropyrimidin-2-one hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

CAS No.

154115-77-2

Molecular Formula

C4H4BrClN2O

Molecular Weight

211.4

Purity

95

Origin of Product

United States

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